Potassium aluminate
Description
Structure
2D Structure
Properties
IUPAC Name |
potassium;oxido(oxo)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.K.2O/q;+1;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOIJEARBNBHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Al]=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlKO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065143 | |
| Record name | Aluminium potassium dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.079 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12003-63-3 | |
| Record name | Potassium aluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate (AlO21-), potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium potassium dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium potassium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Preparation Methodologies for Potassium Aluminate
Controlled Synthesis of Crystalline Potassium Aluminates
The controlled synthesis of crystalline potassium aluminates is a critical process for various industrial and research applications. The structure and purity of the resulting potassium aluminate are highly dependent on the chosen synthesis methodology and the nature of the starting materials. Two prominent methods for achieving crystalline potassium aluminates involve the mechanical activation of aluminum hydroxide (B78521) with potassium hydroxide and the direct reaction of elemental aluminum with potassium hydroxide solutions.
Attrition Milling of Aluminum Hydroxide Precursors with Potassium Hydroxide
Attrition milling is a mechanical activation technique that can be employed to synthesize this compound. This method involves the high-energy milling of aluminum hydroxide (Al(OH)₃) precursors in the presence of potassium hydroxide (KOH). The mechanical forces generated during attrition milling lead to a significant reduction in the particle size of the reactants and an increase in their specific surface area. researchgate.net This process can facilitate the chemical reaction between the aluminum hydroxide and potassium hydroxide, even at lower temperatures than traditional thermal methods.
The mechanical activation of gibbsite (a common form of aluminum hydroxide) through attrition milling can induce structural changes, leading to the formation of nanocrystalline boehmite (AlO·OH) and amorphous aluminum hydroxides. researchgate.net These activated precursors are more reactive towards potassium hydroxide, promoting the formation of this compound. The process can be influenced by factors such as the milling time, the ratio of grinding balls to powder, and the concentration of the potassium hydroxide solution. researchgate.net
Preparation from Elemental Aluminum and Potassium Hydroxide Solutions
2Al(s) + 2KOH(aq) + 6H₂O(l) → 2KAl(OH)₄(aq) + 3H₂(g) scribd.com
This method is often used in the synthesis of other aluminum compounds, such as potash alum, where this compound is a key intermediate. slideshare.nettsijournals.com The process typically involves dissolving scrap aluminum or aluminum foil in a heated solution of potassium hydroxide. tsijournals.comscribd.com The reaction is complete when the evolution of hydrogen gas ceases. tsijournals.com The concentration of the potassium hydroxide solution and the reaction temperature are important parameters that can be controlled to influence the rate of reaction and the purity of the resulting this compound solution. fountainheadpress.com
Production for Specific Research Applications
The synthesis of this compound is also a crucial step in the production of materials for specialized research, particularly in the field of high-purity ceramics.
Methodologies for Ultrahigh-Purity Alumina (B75360) Precursors Utilizing this compound Intermediates
This compound serves as a vital intermediate in the synthesis of ultrahigh-purity alumina (α-Al₂O₃), a material with significant applications in advanced ceramics, electronics, and optics. researchgate.netsumitomo-chem.co.jp One method involves the oxidation of high-purity aluminum granules in a dilute aqueous solution of potassium hydroxide. researchgate.netresearchgate.net This initial step forms a this compound solution.
Subsequent processing, which includes treatment with hydrochloric acid and calcination at high temperatures (e.g., 1450 °C), is performed to convert the intermediate into ultrahigh-purity α-Al₂O₃. researchgate.net Research has shown that this method can yield alumina with a purity of 99.99% to 99.999% from aluminum starting materials of 99.70% and 99.99% purity, respectively. researchgate.net The process effectively reduces the concentration of impurities, particularly iron, although it can increase the concentration of alkali metals. researchgate.net The selection of a potassium hydroxide solution is advantageous due to the relatively low evaporation temperatures of potassium oxide and this compound. researchgate.net
Another approach to producing high-purity alumina involves the hydrolysis of aluminum alkoxides, which can be synthesized from aluminum metal. sumitomo-chem.co.jpgoogle.com While this method does not directly use this compound in the main synthesis route, the principles of using a highly pure intermediate to achieve a high-purity final product are similar.
Interactive Data Table: Purity of Alumina from this compound Intermediate
| Initial Aluminum Purity (%) | Final Alumina Purity (%) | Key Impurity Reduced |
| 99.70 | 99.99 | Iron |
| 99.99 | 99.999 | Iron |
Crystallographic and Structural Investigations of Potassium Aluminate
Polymorphism and Phase Transformations of KAlO2
Potassium aluminate (KAlO2) demonstrates polymorphism, existing in three distinct crystalline phases at ambient pressure, a characteristic it shares with other alkali aluminates like lithium aluminate (LiAlO2) and sodium aluminate (NaAlO2). capes.gov.brresearchgate.net The transitions between these phases are temperature-dependent. capes.gov.brresearchgate.net Investigations have identified a low-temperature orthorhombic phase, an intermediate-temperature tetragonal phase, and a high-temperature cubic phase. capes.gov.brresearchgate.net However, other studies report a direct reversible transition from the orthorhombic phase to the cubic phase at approximately 810-813 K. xray.czresearchgate.netiucr.org This transition is accompanied by a notable jump in ionic conductivity. xray.cziucr.org
The high-temperature phase of KAlO2 adopts a cubic crystal structure. capes.gov.brresearchgate.net Some studies identify this phase, denoted δ-KAlO2, as stable above 1350°C. capes.gov.brresearchgate.net Other research using neutron diffraction indicates a transition to a cubic phase at a significantly lower temperature of around 813 K (~540°C). xray.cziucr.org This cubic structure is related to β-cristobalite and has been described with the space group Fd-3m. xray.cz However, an ideal model with atoms in special equivalent positions does not perfectly match experimental data, suggesting a disordered structure. xray.cz In this phase, the framework of AlO4 tetrahedra is preserved, but the higher symmetry leads to all elementary channels for potassium ion migration becoming equivalent, with sharply increased cross-sections. iucr.orgnih.gov This structural change accounts for the observed jump-like increase in three-dimensional cation conductivity. iucr.orgnih.gov
An intermediate tetragonal phase, referred to as γ-KAlO2, has been reported to be stable between 600°C and 1350°C. capes.gov.brresearchgate.net Neutron diffraction studies have identified this phase as having the space group P41212, forming from the orthorhombic phase at 540°C. researchgate.netresearchgate.net The transition to this tetragonal phase is believed to open new conduction channels along the c-axis, which is a likely reason for an observed jump in conductivity. researchgate.netresearchgate.net During this phase transition, the presumed anisotropy of conduction present in the low-temperature modification disappears. researchgate.netresearchgate.net
At temperatures below approximately 530-600°C, KAlO2 exists in an orthorhombic phase, sometimes denoted as β-KAlO2. capes.gov.brresearchgate.netresearchgate.net This room-temperature form possesses a cristobalite-related structure with the space group Pbca. researchgate.netresearchgate.net The structure consists of a three-dimensional framework of corner-shared, nearly regular [AlO4] tetrahedra. xray.czresearchgate.net Within this framework, there are two distinct types of large voids where two non-equivalent potassium cations are located, each surrounded by eight oxygen anions. researchgate.net The structural arrangement is isostructural with potassium gallate (KGaO2) and potassium ferrate (KFeO2). researchgate.net Analysis of this phase indicates high anisotropy of cation conductivity, as the elementary migration channels for K+ ions have significantly different cross-sections. iucr.orgnih.govresearchgate.net
| Source | a (Å) | b (Å) | c (Å) | Z (Formula Units) |
|---|---|---|---|---|
| Voronin et al. xray.cz | 5.4446(9) | 10.931(1) | 15.458(2) | - |
| Husheer et al. researchgate.net | 5.4327(8) | 10.924(2) | 15.469(2) | 16 |
| Kotarba et al. researchgate.net | 5.4482(8) | 10.916(3) | 15.445(2) | 16 |
Intermediate-Temperature Tetragonal Phase Properties
Advanced Structural Analysis of this compound Compounds
The crystal structure of the hydrated this compound K2[Al2O(OH)6] has been determined through X-ray diffraction. osti.govosti.gov The compound crystallizes in an orthorhombic system. osti.gov Its structure is characterized by the presence of the dimeric anion [Al2O(OH)6]^2-, where two aluminum atoms are bridged by an oxygen atom. osti.gov The unit cell dimensions have been reported as a = 10.23 Å, b = 7.58 Å, and c = 10.04 Å. osti.gov Single-crystal and powder X-ray diffraction methods have been employed to confirm the structure and purity of synthesized samples of this compound. osti.gov
| Crystal System | a (Å) | b (Å) | c (Å) |
|---|---|---|---|
| Orthorhombic | 10.23 | 7.58 | 10.04 |
Data from Johansson (1966), as cited in subsequent studies. osti.gov
The crystalline structures of KAlO2 polymorphs have been studied in detail using neutron diffraction, often in combination with Rietveld analysis. xray.cziucr.orgresearchgate.net Neutron diffraction is a powerful technique for this purpose as it can accurately determine the positions of lighter atoms like oxygen within the crystal lattice. aps.org This method has been applied across a wide temperature range (300–1023 K) to investigate the structural changes that occur during phase transitions. iucr.orgnih.gov
The Rietveld method is a technique for refining crystal structure models by comparing a calculated diffraction pattern with an entire experimentally measured powder diffraction pattern. malvernpanalytical.comoxfordneutronschool.org This full-profile analysis allows for the precise determination of lattice parameters, atomic positions, and other structural details. malvernpanalytical.com The combination of neutron diffraction data and Rietveld refinement has been successfully used to:
Confirm that the low-temperature phase of KAlO2 crystallizes in the orthorhombic space group Pbca. xray.czresearchgate.net
Refine the lattice parameters and atomic coordinates for the different phases. researchgate.netresearchgate.net
Characterize the structural transition from the orthorhombic to the high-temperature tetragonal or cubic phases. xray.czresearchgate.net
Analyze the disorder in the high-temperature cubic phase. xray.cz
These analytical techniques have provided crucial insights into the relationship between the crystal structure of KAlO2 and its properties, such as ionic conductivity. iucr.orgresearchgate.net
Crystal Structure of K2[Al2O(OH)6]
Comparative Crystallography with Analogous Alkali Aluminates (e.g., LiAlO₂, NaAlO₂)
The crystallographic characteristics of this compound (KAlO₂) are best understood in the context of its analogous alkali metal aluminates, specifically lithium aluminate (LiAlO₂) and sodium aluminate (NaAlO₂). A comparative analysis of their crystal structures reveals trends and differences dictated by the size and bonding characteristics of the alkali metal cation. At ambient conditions, these aluminates exhibit distinct crystal structures, primarily influenced by the ionic radius of the alkali metal.
Research indicates that the room-temperature form of this compound (KAlO₂) possesses an orthorhombic crystal structure. researchgate.net It belongs to the space group Pbca, a structure that is isostructural with potassium gallate (KGaO₂) and potassium ferrate (KFeO₂). researchgate.net This structure is built upon a three-dimensional framework of corner-sharing, nearly regular [AlO₄] tetrahedra. researchgate.net Within this framework, there are two distinct types of large voids where the potassium cations are located, each coordinated by eight oxygen anions. researchgate.net
In contrast, the stable room-temperature phase of lithium aluminate, known as γ-LiAlO₂, crystallizes in the tetragonal system with the space group P4₁2₁2. acs.orgqucosa.de Similar to KAlO₂, the γ-LiAlO₂ structure is characterized by a three-dimensional network of distorted AlO₄ and LiO₄ tetrahedra that share common edges. acs.orgosti.gov The arrangement of these tetrahedra creates channels within the crystal lattice. acs.org
Anhydrous sodium aluminate (NaAlO₂) adopts an orthorhombic crystal structure, belonging to the space group Pna2₁. materialsproject.org Its structure also consists of a three-dimensional framework of corner-linked AlO₄ tetrahedra. wikipedia.org The sodium ions are coordinated to four oxygen atoms, forming distorted NaO₄ tetrahedra which share corners with both other NaO₄ and AlO₄ tetrahedra. materialsproject.org
The variation in crystal structure across these alkali aluminates is a direct consequence of the differing ionic radii of Li⁺, Na⁺, and K⁺. The smaller lithium ion in γ-LiAlO₂ allows for a more compact tetragonal arrangement, while the larger potassium ion in KAlO₂ necessitates a more open orthorhombic structure to accommodate it. researchgate.net Sodium aluminate, with an intermediate ionic radius, also adopts an orthorhombic structure, but with a different space group and coordination environment compared to KAlO₂. These structural differences are critical as they influence the physical properties of these materials, such as ionic conductivity. researchgate.net
The following table provides a comparative summary of the crystallographic data for the common ambient phases of potassium, lithium, and sodium aluminate.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source |
|---|---|---|---|---|---|---|---|---|---|---|
| This compound | KAlO₂ | Orthorhombic | Pbca | 5.4482 | 10.916 | 15.445 | 90 | 90 | 90 | researchgate.net |
| Lithium Aluminate (γ-phase) | LiAlO₂ | Tetragonal | P4₁2₁2 | 5.169 | 5.169 | 6.268 | 90 | 90 | 90 | acs.org |
| Sodium Aluminate (anhydrous) | NaAlO₂ | Orthorhombic | Pna2₁ | 5.20 | 5.39 | 6.97 | 90 | 90 | 90 | materialsproject.org |
Solution Chemistry and Speciation of Aqueous Potassium Aluminate Systems
Dissolution Phenomena of Aluminum in Potassium Hydroxide (B78521) Solutions Leading to Aluminates
The formation of potassium aluminate in aqueous systems begins with the dissolution of aluminum metal or its oxides/hydroxides in a potassium hydroxide (KOH) solution. Aluminum is an amphoteric metal, meaning it reacts with both acids and strong bases. quora.combc.edu In hot, aqueous KOH, aluminum metal dissolves rapidly in a redox reaction. quora.comccri.edu During this process, the aluminum is oxidized, and water is reduced, leading to the evolution of hydrogen gas. ccri.eduvaia.comzongbou.com The primary aluminum-containing species formed in the resulting solution is the tetrahydroxoaluminate ion, [Al(OH)₄]⁻. ccri.eduuwaterloo.cachemcollective.org
2Al(s) + 2KOH(aq) + 6H₂O(l) → 2KAl(OH)₄ + 3H₂(g) bc.educcri.edu
This reaction is highly exothermic. quora.com The potassium hydroxide provides the alkaline environment necessary to dissolve the passivating oxide layer that typically protects aluminum metal, allowing the underlying metal to react with the hydroxide ions and water. quora.com The resulting product, potassium tetrahydroxoaluminate, is highly soluble in the alkaline solution. vaia.comuwaterloo.ca This dissolution process is a foundational step in various chemical syntheses, including the industrial preparation of potassium alum. vaia.comuwaterloo.calibretexts.org this compound can also be produced by reacting alumina (B75360) hydroxide with potassium hydroxide. aluminat.com
Identification and Characterization of Soluble Aluminate Oligomers and Dimers (e.g., Al₂O(OH)₆²⁻)
In aqueous alkaline solutions, aluminum exists predominantly as the tetrahedrally coordinated tetrahydroxoaluminate anion, [Al(OH)₄]⁻. rsc.orgrsc.orgosti.gov However, this is not the only species present, particularly in more concentrated solutions. aqw.com.au Through techniques like ²⁷Al Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, researchers have identified and characterized other, more complex aluminate species. rsc.orgresearchgate.netescholarship.org
A key species identified in these solutions is the aluminate dimer, which features two aluminum tetrahedra linked by a bridging oxygen atom (a µ-oxo bridge). aqw.com.auresearchgate.netrsc.org The chemical formula for this dimeric anion is Al₂O(OH)₆²⁻. rsc.orgresearchgate.netrsc.org The formation of this dimer from two monomeric aluminate ions can be represented by the following equilibrium:
2[Al(OH)₄]⁻(aq) ⇌ [Al₂O(OH)₆]²⁻(aq) + H₂O(l) aqw.com.au
The presence of both monomeric and dimeric aluminate species has been well-established in synthetic Bayer liquors. researchgate.net The existence of these oligomeric species is crucial, as they play a role in the subsequent precipitation of aluminum hydroxides like gibbsite. rsc.orgrsc.org While the [Al(OH)₄]⁻ monomer is the dominant species in dilute solutions, the proportion of the Al₂O(OH)₆²⁻ dimer increases with concentration. aqw.com.auresearchgate.net In concentrated this compound solutions, a solid salt with the formula K₂Al₂O(OH)₆, which contains the discrete dimer moiety, can be crystallized, providing strong evidence for the existence of this species in solution. rsc.orgescholarship.orgiaea.org Other potential dimeric structures, such as the di-μ-hydroxo dimer [Al₂(OH)₈]²⁻, have also been considered, though the μ-oxo bridged dimer is more stable in the presence of ion pairing expected in saturated solutions. osti.gov
Spectroscopic studies provide distinct signatures for these species. Raman spectroscopy shows a characteristic sharp peak around 620-623 cm⁻¹ corresponding to the symmetric stretching of the tetrahedral [Al(OH)₄]⁻ ion. aqw.com.aursc.orglanl.govucla.edu As solution concentration increases, new peaks emerge around 535 cm⁻¹ and 700 cm⁻¹, which are attributed to the vibrations of the Al-O-Al bridge in the Al₂O(OH)₆²⁻ dimer. aqw.com.aulanl.gov
Influence of Solution Parameters on Aluminate Speciation (e.g., KOH:Al Molar Ratio, Concentration)
The distribution of aluminate species in solution, known as speciation, is highly dependent on several parameters, most notably the concentration of the solutes and the molar ratio of potassium hydroxide to aluminum (KOH:Al). rsc.orgrsc.org The equilibrium between the monomer [Al(OH)₄]⁻ and the dimer Al₂O(OH)₆²⁻ is dynamic and shifts according to these conditions.
Systematic studies varying the KOH:Al molar ratio have demonstrated a strong correlation between this ratio and the extent of aluminum oligomerization. rsc.orgrsc.orgresearchgate.net At low KOH:Al ratios (e.g., 1.00), which correspond to lower free caustic concentrations, the system favors the formation of oligomeric species like the dimer. rsc.org Conversely, at higher KOH:Al ratios (e.g., 1.66), the equilibrium shifts, and while the dimer is still present, its relative concentration and influence change. rsc.org
The total aluminum concentration in the solution also has a significant effect. researchgate.netacs.org As the total concentration of dissolved aluminum increases, the formation of the Al₂O(OH)₆²⁻ dimer becomes more favorable. aqw.com.auresearchgate.net This relationship has been quantified using Raman spectroscopy, where the intensity of the bands associated with the dimer (at ~535 cm⁻¹ and ~700 cm⁻¹) increases relative to the monomer band (at ~623 cm⁻¹) with increasing aluminum concentration. rsc.orglanl.gov
The table below, based on findings from spectroscopic studies, summarizes the general trend of aluminate speciation with varying solution parameters. rsc.orgrsc.orglanl.gov
These parameters are critical because the concentration of dissolved oligomeric aluminum directly impacts the physical and chemical behavior of the solution, including precipitation pathways. rsc.orgrsc.org
Contact Ion Pair Interactions in Aluminate Solutions
In concentrated electrolyte solutions, ions are not always fully separated by solvent molecules. They can form associations known as ion pairs. In this compound solutions, the positively charged potassium cations (K⁺) interact with the negatively charged aluminate anions. These interactions can be classified as solvent-separated ion pairs, where one or more water molecules are between the cation and anion, or contact ion pairs (CIPs), where the ions are in direct contact. pku.edu.cn
Spectroscopic and molecular dynamics studies have revealed the formation of unique contact ion pair interactions between potassium ions and the aluminate dimer, Al₂O(OH)₆²⁻. rsc.orgrsc.orgosti.gov This interaction is distinct from the ion pairing observed with the monomeric [Al(OH)₄]⁻ anion. While sodium ions (Na⁺) tend to form stable contact ion pairs with the [Al(OH)₄]⁻ monomer, potassium ions show a weaker interaction with the monomer, favoring free ions in solution. However, K⁺ ions play a significant role in stabilizing the dimeric aluminate species. rsc.orgescholarship.org
Reaction Mechanisms and Transformation Pathways Involving Potassium Aluminate
Hydrolysis Mechanisms of Aluminate Species in Aqueous Environments
In aqueous solutions, potassium aluminate dissociates, and the resulting aluminate ions (Al(OH)₄⁻) undergo hydrolysis. doubtnut.comijisrt.com The aluminum ion (Al³⁺) exhibits a strong tendency to hydrolyze, leading to the formation of various mono- and polynuclear hydroxo complexes. mdpi.com Initially, mononuclear hydroxo species form rapidly and reversibly. mdpi.com These species can then condense to form polynuclear complexes with hydroxo bridges between the aluminum centers. mdpi.com
The speciation of aluminum in aqueous solutions is highly dependent on pH. In neutral solutions, aluminum precipitates primarily as aluminum hydroxide (B78521) (Al(OH)₃). mdpi.com As the pH increases above 7, this precipitate can redissolve to form aluminate species, which are the main soluble forms of aluminum in alkaline conditions. mdpi.com The hydrolysis of Al³⁺ ions in solution leads to the production of H⁺ ions, resulting in an acidic solution when salts like potash alum (KAl(SO₄)₂·12H₂O) are dissolved in water. doubtnut.com
Polymorphic Transformation of Aluminum Hydroxide during Carbonation of this compound Solution
The carbonation of this compound solutions is a process that leads to the precipitation of aluminum hydroxide. This process is marked by the formation of different polymorphs of aluminum hydroxide, with the transformation between these forms being influenced by various factors.
During the carbonation of this compound solutions, bayerite is often the initial crystalline product to form, regardless of temperature and caustic concentration. researchgate.netrsc.org The growth rate of bayerite is significantly higher, often by several orders of magnitude, than that of gibbsite. researchgate.netrsc.org This kinetic advantage plays a crucial role in determining the final product composition.
The transformation from the less stable bayerite to the more stable gibbsite is promoted by increases in temperature and caustic concentration. researchgate.netrsc.org Kinetic models have been developed to describe the secondary nucleation and growth of aluminum hydroxide from this compound solutions. researchgate.net These models estimate activation energies for nucleation and growth, providing insight into the kinetics of the crystallization process. researchgate.net For instance, one study estimated the activation energies for secondary nucleation and growth to be 55.0 kJ mol⁻¹ and 80.0 kJ mol⁻¹, respectively. researchgate.net
The table below summarizes the effect of temperature and caustic concentration on the predominant aluminum hydroxide polymorph formed during the carbonation of this compound solution.
| Temperature | Caustic Concentration | Predominant Polymorph | Controlling Factor |
| Low | Low | Bayerite | Kinetic Control researchgate.netrsc.org |
| High | High | Gibbsite | Thermodynamic Control researchgate.netrsc.org |
The formation of aluminum hydroxide polymorphs from this compound solutions is a classic example of the interplay between thermodynamic and kinetic control. researchgate.netresearchgate.net At lower temperatures and caustic concentrations, the reaction is kinetically controlled, favoring the formation of bayerite due to its faster nucleation and growth rates. researchgate.netresearchgate.net
Conversely, at higher temperatures and caustic concentrations, the system is under thermodynamic control. researchgate.netresearchgate.net Under these conditions, the most thermodynamically stable polymorph, gibbsite, is the predominant product. researchgate.netresearchgate.net The transition from kinetic to thermodynamic control is a key factor in determining the final crystalline phase of the aluminum hydroxide. rsc.org While bayerite may form initially due to kinetic favorability, it can transform into the more stable gibbsite over time, especially under conditions that favor thermodynamic equilibrium. researchgate.netrsc.org
Based on kinetic and structural analysis, a general transformation pathway for the formation of aluminum hydroxide polymorphs during the carbonation of this compound solutions has been proposed. researchgate.netrsc.orgresearchgate.net This pathway begins with the formation of Al(III)-containing clusters in the solution. researchgate.netrsc.orgresearchgate.net
These clusters then transform into boehmite, which is a thermodynamically less-stable phase. rsc.org Due to its instability and structural similarity, boehmite rapidly transforms into bayerite rather than directly to gibbsite. rsc.org Finally, the bayerite can transform into the most stable polymorph, gibbsite, particularly under conditions of higher temperature and caustic concentration. researchgate.netrsc.orgresearchgate.net
The proposed sequence is as follows: Al(III)-containing cluster → boehmite → bayerite → gibbsite researchgate.netrsc.orgresearchgate.net
Thermodynamic versus Kinetic Control of Aluminum Hydroxide Polymorph Formation
Theoretical Studies on Aluminate Dissolution
Computational chemistry, particularly density functional theory (DFT), has been employed to investigate the dissolution mechanisms of aluminate species at an atomistic level. rsc.orgnih.govresearchgate.net These studies calculate the activation energy (ΔEa) for the hydrolysis reaction of aluminate species at the transition state. rsc.orgnih.govresearchgate.net
Research has focused on the role of different activators, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and water, on the dissolution process. rsc.orgnih.govresearchgate.net Findings suggest that KOH generally leads to a lower activation energy for aluminate dissolution compared to NaOH, especially when van der Waals (vdW) interactions are taken into account. rsc.orgnih.govresearchgate.net Furthermore, the hydration shells surrounding the cations (K⁺ and Na⁺) and the hydroxide anion (OH⁻) have a significant impact, with reduced hydration shells leading to a lower activation energy for the dissolution of aluminate species. rsc.orgnih.govresearchgate.net
These theoretical calculations provide fundamental insights into the reactivity of aluminate species and are crucial for developing more accurate models of dissolution and precipitation processes in aluminate solutions. rsc.orgnih.govresearchgate.net
The table below presents a conceptual summary of the findings on the influence of activators and hydration on the activation energy of aluminate dissolution.
| Activator | van der Waals Interactions | Hydration Shell | Relative Activation Energy (ΔEa) |
| KOH | Considered | Reduced | Lower rsc.orgnih.govresearchgate.net |
| NaOH | Considered | Reduced | Higher (than KOH) rsc.orgnih.govresearchgate.net |
| KOH/NaOH | Not Considered | Full | Higher rsc.orgnih.govresearchgate.net |
Role of Activators (Potassium Hydroxide, Water) in Dissolution Processes
The dissolution of aluminum-containing materials to form this compound is a process significantly influenced by the presence and nature of activators. Activators are substances that facilitate the breakdown of a solid material into its constituent ions in a solvent. In the context of this compound formation, potassium hydroxide (KOH) and water (H₂O) are crucial activators, each playing a distinct and vital role in the reaction mechanism and transformation pathways.
Potassium Hydroxide (KOH) as a Primary Activator
2Al(s) + 2KOH(aq) + 6H₂O(l) → 2KAl(OH)₄(aq) + 3H₂(g) zongbou.com
In this reaction, the hydroxide ions (OH⁻) from KOH break down the passive aluminum oxide layer that typically protects aluminum metal, allowing the underlying metal to react. brainly.com
Computational studies, particularly those using density functional theory (DFT), have provided deeper insights into the activating role of KOH at an atomic level. nih.govresearchgate.net Research on the dissolution of aluminate species from metakaolin has shown that KOH significantly lowers the activation energy (ΔEₐ) required for the process, more so than other activators like sodium hydroxide (NaOH). nih.govrsc.org The potassium cation (K⁺) plays a key role; its interaction with the aluminosilicate (B74896) surface facilitates the cleavage of bonds within the network. nih.gov
The Influence of Hydration Shells
The effectiveness of potassium hydroxide as an activator is also linked to the hydration shell surrounding the potassium ion. A reduced hydration shell—meaning fewer water molecules directly coordinated to the K⁺ ion—enhances the dissolution process. nih.govrsc.org This is because a less dense hydration shell allows for a stronger and more direct interaction between the positively charged potassium cation and the negatively charged aluminate surface, which promotes the breaking of existing chemical bonds. nih.gov
Water (H₂O) as a Solvent and Co-activator
Water is the fundamental solvent in which the dissolution process occurs, but its role extends beyond that of a passive medium. It actively participates in the dissolution as a reactant in the hydrolysis process and as a co-activator. rsc.orguwaterloo.ca The dissolution of aluminate minerals is essentially a hydrolysis reaction where water molecules are involved in breaking the bonds of the aluminate structure. rsc.org
The reactivity of some aluminate compounds in water is extremely high. For example, tricalcium aluminate (C₃A) dissolves at a very high rate within the first fraction of a second of contact with water. scispace.comresearchgate.net This initial rapid dissolution is followed by the precipitation of calcium aluminate hydrate (B1144303) products, which can then slow down the reaction by blocking the surface. researchgate.net
In systems activated by potassium hydroxide, water molecules work in concert with the primary activator. acs.org They contribute to the hydration shells of the ions and are involved in the transport of ionic species to and from the reacting surface. The concentration and activity of water can also be a controlling factor in the kinetics of the dissolution. utoronto.ca Computational models have demonstrated that water molecules, even in the absence of strong alkalis, can act as an activator, although the energy barrier for dissolution is significantly higher compared to when KOH is present. rsc.org
Research Findings on Activator Efficiency
Detailed research has quantified the effectiveness of different activators in the dissolution of aluminate species. These findings highlight the superior performance of potassium hydroxide and the critical influence of its surrounding hydration shell.
| Activator/Model | Key Finding | Source |
|---|---|---|
| Potassium Hydroxide (KOH) vs. Sodium Hydroxide (NaOH) | The activation energy (ΔEₐ) for aluminate dissolution is significantly lower when KOH is used as the activator compared to NaOH under similar conditions. One study reported the energy required was 470.21% less with KOH. | nih.gov |
| Effect of KOH Hydration Shell | Reduced hydration shells around the K⁺ ion lead to a lower activation energy for dissolution. A model with a reduced KOH hydration shell required 264.54% less activation energy than a model without this feature. | nih.gov |
| Water (H₂O) as an Activator | Water alone can act as an activator for aluminate dissolution, but the process has a much higher activation energy barrier compared to alkali-activated systems. | rsc.orgrsc.org |
| Van der Waals (vdW) Interactions | The inclusion of vdW interactions in computational models is crucial and shows that KOH generally exhibits lower activation energies than NaOH. | nih.govrsc.orgacs.org |
| Dissolution Rate in Water | The initial dissolution rate of tricalcium aluminate in pure water is extremely fast, measured in the range of 500 to 1500 mmol·m⁻²·s⁻¹. | scispace.com |
Advanced Material Science and System Integration Research Utilizing Potassium Aluminate
Development of Potassium Aluminate as Fast Ion Conductors
The search for efficient and safe solid electrolytes is a critical endeavor in the development of next-generation energy storage systems. This compound (KAlO₂) has emerged as a promising candidate in the field of fast ion conductors, materials that facilitate the rapid movement of ions, a key characteristic for high-performance batteries.
Investigation of Conduction Channels and Anisotropy in KAlO₂
The ionic conductivity of this compound is intrinsically linked to its crystal structure. At lower temperatures, KAlO₂ possesses an orthorhombic structure (space group Pbca). researchgate.net In this low-temperature form, a detailed analysis has revealed the presence of five distinct elementary channels for the migration of potassium (K⁺) cations. researchgate.netiucr.org However, these channels have significantly different cross-sections, leading to a high degree of anisotropy in the cation conductivity, meaning that the ease of ion movement is dependent on the direction within the crystal lattice. researchgate.netiucr.org
A significant change occurs as the temperature increases. At approximately 540°C, this compound undergoes a phase transition to a tetragonal structure (space group P4₁2₁2). researchgate.netresearchgate.net This transition is crucial for its conductive properties. During this phase change, new conduction channels with a larger cross-section open up along the c-axis of the crystal. researchgate.net This structural modification is believed to be the primary reason for a sudden jump in ionic conductivity. researchgate.net Furthermore, the anisotropy observed in the low-temperature phase disappears, and all five conduction channels become equivalent, allowing for three-dimensional and more efficient ion migration. researchgate.netiucr.org The radii of the framework windows in the high-temperature cubic phase are large enough to allow potassium cations to move smoothly through them, contributing to the observed high conductivity. iucr.org
The study of these conduction pathways has been facilitated by techniques such as neutron diffraction combined with Rietveld analysis and computational methods like the tiling approach. researchgate.netiucr.org These methods allow for the detailed mapping of K⁺ cation migration paths within the crystal lattice. iucr.org
Application in Solid-State Potassium-Ion Electrolytes for Batteries
The favorable ionic conductivity of this compound, particularly at elevated temperatures, makes it a material of interest for solid-state potassium-ion batteries (KIBs). whut.edu.cnaip.org Solid-state electrolytes are a critical component in the development of safer and potentially higher energy density batteries compared to their liquid electrolyte counterparts. researchgate.netyoutube.com The rigid structure of solid electrolytes can help suppress the formation of dendrites, which are problematic crystalline growths that can cause short circuits in batteries. whut.edu.cn
While significant research has been conducted on electrode materials for KIBs, the development of suitable electrolytes remains a key challenge. researchgate.net Inorganic solid-state electrolytes, including oxides like this compound, are being explored for their potential to offer improved safety, thermal stability, and energy density. researchgate.net The typical structure of this compound, composed of corner-shared AlO₄ tetrahedra, creates sizable voids that can be occupied by the large K⁺ cations, facilitating their movement. researchgate.net
However, challenges remain in the practical application of solid electrolytes, including achieving high ionic conductivity at room temperature and ensuring good physical contact between the electrolyte and the electrode materials. whut.edu.cnresearchgate.net
Role of Potassium Aluminates in Catalytic Support Modification
Catalytic supports play a crucial role in many industrial chemical processes by providing a stable surface for the active catalyst, enhancing its activity and longevity. The modification of these supports with alkali metals can significantly alter their properties.
In-situ Formation of Alkali Aluminates for Basic Support Modification
The in-situ formation of this compound on catalyst supports like alumina (B75360) (Al₂O₃) is a method used to modify the support's basicity. When a potassium salt, such as potassium carbonate (K₂CO₃), is impregnated onto an alumina support and subsequently calcined at high temperatures, a series of interfacial interactions occur. capes.gov.br
Studies have shown that during impregnation, potassium ions (K⁺) can be loaded onto the Al₂O₃ surface through a specific adsorption mechanism, which involves a type of cation exchange with surface hydroxyl (Al—OH) groups, leading to the formation of chemically bound Al—OK surface groups. capes.gov.br Upon drying, most of the isolated Al—OH groups are eliminated. capes.gov.br High-temperature treatment then activates solid-state reactions, leading to the decomposition of surface carbonate and hydroxyl groups and the formation of highly dispersed this compound (K-Al₂O₃). capes.gov.br This in-situ generation of this compound modifies the electronic and surface structures of the catalyst, which can enhance its activity. For instance, in ammonia (B1221849) synthesis, a K-promoted catalyst showed significantly higher activity compared to its unpromoted counterpart.
Geopolymerization and Stabilization of Waste Materials with this compound
Geopolymerization is a chemical process that transforms aluminosilicate-rich materials into a hard, ceramic-like material. This technology offers a promising avenue for the sustainable management and valorization of various waste streams.
Alkali Activation of Mine Tailings with this compound
Mine tailings, the waste materials left over from mining operations, often contain significant amounts of silicon and aluminum, making them suitable raw materials for alkali activation. mdpi.comustb.edu.cn Alkali activation is a process where these aluminosilicate (B74896) materials are mixed with a highly alkaline solution to form a geopolymer. ustb.edu.cnustb.edu.cn This process can effectively immobilize hazardous heavy metals present in the tailings within the geopolymer matrix. ustb.edu.cnencyclopedia.pub
This compound has been investigated as an effective alkali activator for mine tailings. researchgate.net In a study on acidic gold mine tailings, a geopolymer synthesized using a this compound and potassium hydroxide (B78521) activation solution exhibited superior durability compared to one made with potassium silicate (B1173343). researchgate.net The this compound-based geopolymer demonstrated a higher unconfined compressive strength (UCS) after repeated wet and dry cycles. researchgate.net Specifically, after 10 cycles, the this compound-based geopolymer had a UCS of 4.8 MPa, whereas the potassium silicate-based one had a UCS of only 1.23 MPa. researchgate.net
Furthermore, the geopolymer activated with this compound showed a significant reduction in the leachability of heavy metals, with over an 85% reduction observed. researchgate.net This indicates that the use of this compound for the alkali activation of mine tailings is an attractive method for stabilizing and solidifying hazardous materials. researchgate.net Research has also shown that geopolymers activated with this compound are more resistant to alternating wetting and drying compared to those activated with potassium silicate. encyclopedia.pubpreprints.org
Table of Research Findings on this compound in Geopolymerization
| Activator System | Curing Conditions | Unconfined Compressive Strength (UCS) | Durability (UCS after 10 wet/dry cycles) | Heavy Metal Leachability Reduction |
| This compound : Potassium Hydroxide | 5 days at 100°C | 18.10 MPa researchgate.net | 4.8 MPa researchgate.net | >85% researchgate.net |
| Potassium Silicate : Potassium Hydroxide | 5 days at 80°C | 9.94 MPa researchgate.net | 1.23 MPa researchgate.net | - |
Enhanced Mechanical Properties and Durability of Resulting Geopolymers
The use of this compound as an activator in geopolymer synthesis has been shown to yield materials with superior mechanical properties and durability compared to those produced with other activators like potassium silicate or sodium-based solutions. researchgate.netbohrium.com Geopolymers activated with potassium-based solutions often exhibit higher compressive strengths and a more homogeneous microstructure than their sodium-based counterparts. bohrium.comuq.edu.au
Research into the activation of acidic gold mine tailings demonstrated that a geopolymer synthesized with a this compound and potassium hydroxide solution achieved an unconfined compressive strength of 18.10 MPa. researchgate.net This was significantly higher than the 9.94 MPa strength of a geopolymer created with a potassium silicate and potassium hydroxide activator. researchgate.net Furthermore, the this compound-based geopolymer proved to be more durable after undergoing 10 wet and dry cycles, retaining a compressive strength of 4.8 MPa, whereas the potassium silicate-based version's strength dropped to 1.23 MPa. researchgate.net
The enhanced performance of potassium-based activators is linked to their ability to improve the reactivity of the components, leading to better polymerization. uq.edu.au This results in a more stable and ordered gel structure with a higher percentage of Si-O bridge bonds. mdpi.com Studies on fly ash geopolymers have also indicated that potassium-based activators can produce materials that are more stable at elevated temperatures, showing higher residual compressive strengths, lower mass loss, and reduced cracking compared to sodium-based systems. uq.edu.au For instance, a fly ash geopolymer with a specific potassium silicate to potassium hydroxide ratio gained about 5% in strength at 800°C. uq.edu.au
Table 1: Comparative Mechanical Properties of Geopolymers with Different Activators
| Activator System | Initial Unconfined Compressive Strength (MPa) | Compressive Strength After 10 Wet/Dry Cycles (MPa) | Source |
|---|---|---|---|
| This compound & Potassium Hydroxide | 18.10 | 4.80 | researchgate.net |
| Potassium Silicate & Potassium Hydroxide | 9.94 | 1.23 | researchgate.net |
Heavy Metal Immobilization Efficacy in Aluminate-Activated Systems
Aluminate-activated geopolymer systems demonstrate significant efficacy in the solidification and stabilization (S/S) of heavy metals, a critical process for treating industrial hazardous waste. researchgate.netmdpi.com The geopolymer matrix immobilizes heavy metals through a combination of physical encapsulation and chemical bonding, effectively reducing their mobility and potential for environmental leaching. mdpi.comascelibrary.org
The primary mechanisms for heavy metal retention in geopolymers include:
Physical Encapsulation: The dense, three-dimensional framework of the geopolymer physically traps metal ions, preventing their release. mdpi.com
Chemical Bonding and Ion Exchange: Heavy metal cations can be incorporated into the aluminosilicate network. mdpi.commdpi.com This can occur through ion exchange, where they replace alkali metal ions like potassium (K⁺), or by forming covalent bonds. mdpi.commdpi.com
Precipitation: Metals can precipitate within the matrix as stable hydroxides or silicates. mdpi.com
Isomorphic Substitution: Metal ions with suitable charge and size can replace aluminum (Al³⁺) ions in the tetrahedral sites of the geopolymer framework, leading to a highly stable, leach-resistant structure. mdpi.com
In a study using this compound to activate acidic gold mine tailings, the resulting geopolymer reduced the leachability of heavy metals by over 85%. researchgate.net Research on metakaolin-based, potassium-activated geopolymers has shown excellent retention of cadmium, which becomes associated with silicate and aluminate within the geopolymer framework. mdpi.comcitedrive.com However, the same studies noted that mercury is more readily leached. mdpi.comcitedrive.com The method of introducing the heavy metal into the geopolymer mix is also crucial; dissolving metal salts in water before geopolymerization leads to a more homogeneous and stable product. mdpi.comengconfintl.org
Table 2: Heavy Metal Immobilization in Geopolymer Systems
| Geopolymer System | Heavy Metal | Immobilization Efficiency / Result | Source |
|---|---|---|---|
| This compound-Activated Gold Mine Tailings | Various | >85% reduction in leachability | researchgate.net |
| Alkali-Activated Fly Ash/Slag | Pb, Zn | Immobilization efficiency >99.5% | ascelibrary.org |
| Potassium-Activated Metakaolin | Cadmium (Cd) | High retention; Cd associated with silicate and aluminate | mdpi.comcitedrive.com |
| Potassium-Activated Metakaolin | Mercury (Hg) | Readily leached | mdpi.comcitedrive.com |
| Alkali-Activated Slag | Copper (Cu²⁺), Cadmium (Cd²⁺) | High immobilization efficiency | ekb.eg |
Solid Solution Formation in this compound-Containing Systems (e.g., Potassium Aluminates-Silica)
The fundamental binder in geopolymer systems activated with this compound is a solid solution known as potassium aluminosilicate hydrate (B1144303) (K-A-S-H) gel. mdpi.comd-nb.info This amorphous to semi-crystalline material forms a three-dimensional network of Si-O-Al bonds, which is responsible for the mechanical strength and durability of the final product. mdpi.commdpi.com
The formation process, or geopolymerization, is a complex chemical reaction that occurs under alkaline conditions. The this compound, along with other alkaline activators like potassium hydroxide, works to dissolve aluminosilicate source materials such as fly ash or metakaolin. augc.asso.fr This dissolution releases silicate and aluminate monomers into the solution. augc.asso.fr These monomers then undergo polycondensation to form the stable K-A-S-H gel. mdpi.comd-nb.info
The properties of the resulting K-A-S-H gel are influenced by the ratio of silicon to aluminum (Si/Al) in the system. researchgate.net The addition of nano-silica to potassium feldspar-based geopolymers, for example, has been shown to promote the formation of more K-A-S-H gel, which improves the microstructure and compressive strength of the material. dergipark.org.tr The presence of potassium cations (K⁺) is crucial, as they balance the negative charge created when Al³⁺ substitutes for Si⁴⁺ in the silicate framework, facilitating the formation of a stable, extended network. mdpi.comd-nb.info In systems containing calcium, such as those incorporating slag, the microstructure becomes more complex with the co-formation of calcium-aluminosilicate-hydrate (C-A-S-H) gels alongside the K-A-S-H phase. mdpi.comiaea.org
Computational Chemistry and Theoretical Modeling of Potassium Aluminate Systems
Density Functional Theory (DFT) Applications to Aluminate Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to understand the reactivity of aluminate species, particularly in the context of dissolution and corrosion inhibition.
DFT calculations are crucial for determining key parameters that govern chemical reactivity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, with higher values indicating a greater tendency for donation. ljast.ly Conversely, the ELUMO reflects the molecule's capacity to accept electrons. ljast.ly The energy gap (ΔE) between EHOMO and ELUMO is a significant indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. ljast.ly
In the study of aluminate reactivity, DFT helps in understanding the interaction between aluminate species and other molecules or surfaces. For instance, in the context of corrosion inhibition of aluminum, DFT calculations can elucidate the charge transfer mechanism between an inhibitor molecule and the aluminum surface. ljast.ly Theoretical studies have shown that the efficiency of corrosion inhibitors often correlates with their calculated quantum chemical parameters. ljast.ly
Furthermore, DFT is employed to investigate the reaction barriers of chemical processes. However, standard approximations within DFT, such as the Generalized Gradient Approximation (GGA), can sometimes overestimate reactivity, as seen in the case of O₂ dissociation on an Al(111) surface. acs.org In such instances, more advanced techniques like the use of hybrid functionals are necessary to obtain accurate results. acs.org The application of DFT extends to analyzing the structural properties and heats of formation of various aluminates, providing data that is in excellent agreement with experimental findings. arxiv.org
Machine Learning Force Field (MLFF) Approaches for Aluminate Dissolution
To overcome the computational cost of direct ab initio methods like DFT for large systems and long-time scale simulations, Machine Learning Force Fields (MLFF) have been developed. arxiv.org MLFFs are trained on data from quantum mechanical calculations and offer a compromise between the accuracy of ab initio methods and the efficiency of classical force fields. arxiv.org
A significant application of MLFF is in studying the dissolution of aluminate species, for example, from metakaolin, a key component in sustainable construction materials. rsc.orgnih.govresearchgate.netrsc.org Research has utilized MLFF, accelerated by DFT, to calculate the atomistic activation energy (ΔEa) for the hydrolysis reaction of aluminate species. rsc.orgnih.govresearchgate.net This approach allows for the investigation of various factors influencing dissolution, such as the type of activator (e.g., NaOH vs. KOH), the presence of van der Waals (vdW) interactions, and the geometry of hydration shells around cations. rsc.orgnih.govresearchgate.netrsc.org
One key finding from these studies is that KOH generally leads to a lower activation energy for aluminate dissolution compared to NaOH, particularly when vdW interactions are considered. rsc.orgnih.govresearchgate.netrsc.org This is attributed to the larger ionic radius and lower hydration energy of the K⁺ ion compared to Na⁺, which facilitates the breaking of Al-O bonds. rsc.org Additionally, reduced hydration shells around the cations have been shown to lower the activation energy for dissolution. rsc.orgnih.govresearchgate.net
The data generated from MLFF simulations, such as activation energies, provides essential input for higher-level simulation methods like the kinetic Monte Carlo (kMC) upscaling approach, which can model dissolution rates at a microscopic level. rsc.orgnih.govresearchgate.net
Atomistic Simulations for Understanding Hydrolysis and Dissolution
Atomistic simulations, including methods like ab initio molecular dynamics (AIMD) and classical molecular dynamics using reactive force fields (ReaxFF), provide a dynamic picture of the hydrolysis and dissolution processes of aluminates. arxiv.orgmdpi.com These simulations can track the trajectories of individual atoms over time, revealing the mechanisms of bond breaking and formation.
AIMD simulations are particularly useful for studying the explicit role of the solvent in hydrolysis. mdpi.com For instance, in the study of Al³⁺ hydrolysis, AIMD has shown the importance of considering thermal fluctuations and the explicit structure of water molecules in determining the stability of hydrolytic complexes. mdpi.com These simulations can also be used to determine the formation constants of various aqueous aluminum species. mdpi.com
Reactive force fields, such as ReaxFF, have been parameterized using DFT data to model complex reactive systems, including lithium-aluminum silicates. arxiv.org These force fields can be used to study the thermodynamic stability and mechanical properties of different aluminate-containing phases. arxiv.org For example, ReaxFF has been used to predict the correct stability order of eucryptite polymorphs and to investigate phase transformations under pressure. arxiv.org
Atomistic simulations are also crucial for understanding the dissolution mechanisms of aluminosilicate (B74896) minerals like metakaolinite. nih.gov By computing the activation energies for breaking oxo-bridging bonds between silicate (B1173343) and aluminate units, researchers can build a systematic database to be used in mesoscopic models of dissolution. nih.gov These studies have revealed that breaking a bond to a silicate neighbor requires more energy than breaking a bond to an aluminate neighbor. nih.gov
Geometrical-Topological Approaches and DFT for Ion Conductivity Prediction in Crystalline Solids
The prediction of ion conductivity in crystalline solids is crucial for developing materials for applications such as solid-state batteries. researchgate.net A combination of fast geometrical-topological approaches and precise DFT modeling has proven to be a promising strategy for high-throughput screening of potential ion conductors. researchgate.netresearchgate.net
The geometrical-topological approach, often based on Voronoi partition theory, allows for a rapid screening of large crystal structure databases to identify materials with potential ion migration pathways. researchgate.netresearchgate.net This method analyzes the geometry and connectivity of voids within the crystal structure to create migration maps for ions like K⁺. researchgate.net
Once promising candidates are identified, DFT calculations are used to accurately evaluate the migration energies. researchgate.net The nudged elastic band (NEB) method within DFT is a common technique for finding the minimum energy path and the corresponding energy barrier for ion migration between sites in the crystal lattice. researchgate.net
This combined approach has been successfully applied to search for new potassium solid electrolytes. researchgate.netresearchgate.net For instance, a screening of the Inorganic Crystal Structure Database identified numerous ternary and quaternary potassium- and oxygen-containing compounds as potential K⁺-ion conductors. researchgate.net Subsequent DFT calculations on selected compounds confirmed a wide range of migration energies, validating the predictions of the geometrical-topological approach. researchgate.net This methodology has also been applied to investigate ion transport in other materials, such as doped perovskites, and to identify potential conductors for other ions like Mg²⁺, Al³⁺, and O²⁻. rscf.ruchimicatechnoacta.ru
Advanced Analytical Methodologies for Potassium Aluminate Research
Spectroscopic Techniques for Structural Elucidation and Speciation Analysis
Spectroscopy is a cornerstone of potassium aluminate research, offering a suite of tools to probe its atomic and molecular characteristics. These techniques are vital for understanding both the solid-state structure and the complex equilibrium of aluminate ions in aqueous solutions.
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of this compound and monitoring its structural transformations. mdpi.comacs.org By analyzing the diffraction pattern produced when X-rays interact with the material's crystal lattice, researchers can determine its specific crystallographic structure. asme.org XRD is routinely used to confirm the synthesis of desired phases and to check for the presence of impurities or amorphous content. geoscienceworld.orgmdpi.com
A key application of XRD is the tracking of temperature-induced phase transitions. For instance, studies on KAlO₂ have identified a transition from a low-temperature orthorhombic structure (space group Pbca) to a high-temperature tetragonal phase (space group P4₁2₁2). researchgate.net In-situ high-temperature XRD allows for the real-time observation of these changes as the material is heated, providing data on the precise temperatures at which these transformations occur. chem-soc.sigeoscienceworld.orged.ac.uk The technique can also follow the amorphization and subsequent recrystallization of this compound precursors. chem-soc.si For example, the isothermal heating of potassium-exchanged zeolite A shows a transformation into an amorphous aluminosilicate (B74896), which then recrystallizes into kalsilite, a process clearly tracked by XRD patterns over time. chem-soc.si
Table 1: XRD Findings for this compound and Related Compounds
| Compound/System | Technique | Key Findings | Reference(s) |
|---|---|---|---|
| KAlO₂ | High-Temperature Neutron & X-ray Diffraction | Orthorhombic (Pbca) phase at low temperatures transforms to a tetragonal (P4₁2₁2) phase at 540°C. | researchgate.net |
| KAlO₂ | Neutron Diffraction | At room temperature, crystallizes in the orthorhombic space group Pbca with lattice parameters a = 5.4446(9) Å, b = 10.931(1) Å, c = 15.458(2) Å. | xray.cz |
| Potash Alum (KAl(SO₄)₂·12H₂O) | Powder XRD | Confirmed a cubic structure with space group Pa3. | researchgate.net |
| K-exchanged Zeolite A | Isothermal XRD | Transformation to an amorphous phase and subsequent recrystallization to hexagonal kalsilite was tracked over time at 1278 K. | chem-soc.si |
This table presents data derived from research findings to illustrate the application of XRD in this compound studies.
Raman spectroscopy is a powerful tool for investigating the various aluminate species present in aqueous solutions, such as those involving this compound. acs.org This technique provides information about the vibrational modes of molecules, allowing for the identification of different aluminate ions in solution. In dilute solutions, the tetrahedral aluminate monomer, [Al(OH)₄]⁻, is the predominant species and is characterized by a distinct symmetric stretching vibration peak at approximately 620-623 cm⁻¹. rsc.orgaqw.com.au
As the concentration of aluminate increases, new bands appear in the Raman spectrum, indicating the formation of polymeric or oligomeric species. acs.orgaqw.com.au Research has identified new peaks at approximately 535 cm⁻¹ and 695-700 cm⁻¹, which are attributed to the formation of a dimeric species, likely involving an Al-O-Al oxo-bridge, such as [Al₂O(OH)₆]²⁻. acs.orgrsc.orgaqw.com.au Quantitative studies have established a direct correlation between the intensity of these new Raman bands and the extent of aluminate oligomerization, providing a method to estimate the relative concentrations of monomeric and dimeric species under different conditions. acs.orgrsc.org
Table 2: Characteristic Raman Bands for Aluminate Species in Aqueous Solution
| Wavenumber (cm⁻¹) | Assignment | Solution Conditions | Reference(s) |
|---|---|---|---|
| ~620-623 | Symmetric stretch of Al(OH)₄⁻ monomer | Dilute aluminate solutions | rsc.orgaqw.com.au |
| ~535 | Vibration of oligomeric/dimeric Al species | Concentrated aluminate solutions | acs.orgrsc.orgaqw.com.au |
This table summarizes key Raman spectral data used to identify different aluminate species in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ²⁷Al nucleus, is a highly effective method for characterizing the coordination environment of aluminum in solution. nih.gov The chemical shift of the ²⁷Al signal is sensitive to the coordination number of the aluminum atom, making it possible to distinguish between different species. nih.gov For instance, octahedrally coordinated aluminum, such as in [Al(H₂O)₆]³⁺, is typically set as the reference at 0 ppm, while tetrahedrally coordinated aluminum, like the [Al(OH)₄]⁻ anion, resonates at approximately 80 ppm. nih.govresearchgate.net
In studies of alkaline this compound solutions, ²⁷Al NMR spectra typically show a single, sharp resonance, confirming that tetrahedrally coordinated aluminum is the dominant form. researchgate.net As the concentration of the solution increases, this peak can shift upfield. This shift is not typically interpreted as the formation of higher-coordination species like octahedral Al(OH)₆³⁻, but rather as the result of changes in the ionic environment and the formation of contact ion-pairs between the aluminate anions and potassium cations. researchgate.net While NMR can confirm the tetrahedral nature of the dominant aluminate species, directly observing distinct signals for monomeric and dimeric tetrahedral species can be challenging due to their very similar chemical environments. However, when combined with other techniques like Raman spectroscopy, changes in the ²⁷Al NMR chemical shifts can be correlated with the degree of Al oligomerization. rsc.orgresearchgate.net
For a more detailed and precise determination of the crystalline structure of this compound, neutron diffraction is employed. researchgate.net This technique is complementary to XRD and is particularly advantageous for accurately locating light atoms, such as oxygen, in the presence of heavier atoms. A full-profile Rietveld analysis of neutron diffraction data has been used to refine the crystal structures of both the low- and high-temperature forms of KAlO₂. researchgate.net
This method confirmed that the low-temperature phase is orthorhombic (space group Pbca) and transitions to a tetragonal structure (space group P4₁2₁2) at 540°C. researchgate.net Neutron diffraction studies provide precise atomic coordinates and bond lengths, revealing that the KAlO₂ structure consists of a three-dimensional framework of interconnected AlO₄ tetrahedra. xray.cz This detailed structural information is crucial for understanding the material's physical properties, such as ionic conductivity, as the phase transition was found to open new conduction channels within the crystal lattice. researchgate.net
Nuclear Magnetic Resonance (NMR) for Solution State Aluminum Speciation (e.g., 27Al NMR)
Thermal Analysis for Phase Transitions
Thermal analysis techniques are critical for characterizing the phase transformations, thermal stability, and decomposition pathways of this compound and its precursors.
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are cornerstone techniques for studying the thermal behavior of materials. oszk.huacs.org TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material, revealing exothermic and endothermic events like phase transitions or decomposition. trb.orgosti.gov
Studies on the thermal decomposition of potassium aluminium oxalate, a precursor that yields this compound, have utilized TGA and DTA. rsc.org These analyses showed that after dehydration, a stable anhydrous complex exists over a temperature range of 150°C to 375°C. rsc.org Above this temperature, a two-stage decomposition occurs, which is complete by 575°C, resulting in the formation of this compound. rsc.org Similarly, TGA has been used to investigate the thermal decomposition of hydrated potassium alum, another related compound, showing distinct stages of water loss followed by sulfate (B86663) decomposition at higher temperatures. researchgate.net For mixtures containing aluminum and potassium salts, DTA can identify fusion temperatures and exothermic ignition or oxidation peaks, providing insight into the material's reactivity at elevated temperatures. akjournals.commdpi.com
Table 3: Thermal Analysis Data for this compound Precursors
| Precursor Compound | Technique | Temperature Range (°C) | Observed Event | Final Product | Reference(s) |
|---|---|---|---|---|---|
| Potassium Aluminium Oxalate | TGA/DTA | 150 - 375 | Stable anhydrous complex | - | rsc.org |
| Potassium Aluminium Oxalate | TGA/DTA | > 375 | Two-stage decomposition | This compound | rsc.org |
| Potassium Alum (KAl(SO₄)₂·12H₂O) | TGA | Up to ~250 | Dehydration (loss of water) | Anhydrous KAl(SO₄)₂ | researchgate.net |
This table presents findings from thermal analysis studies on compounds that are precursors to or related to this compound.
Microscopic and Particle Sizing Techniques
Advanced research into this compound often involves the detailed characterization of its precipitate, aluminum hydroxide (B78521), which forms under specific conditions. The morphology and size of these precipitate particles are critical determinants of the material's properties and are studied using sophisticated microscopic and particle sizing methods.
Scanning Electron Microscopy (SEM) for Morphological Studies of Precipitates
Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography and morphology of precipitates derived from this compound solutions. nih.gov This technique provides high-resolution images that reveal the shape, structure, and aggregation of crystals, offering insights into the mechanisms of precipitation and the influence of various process parameters. nih.govceed.wa.edu.au
Research has demonstrated that the morphology of aluminum hydroxide precipitates can be precisely controlled by manipulating reaction conditions. For instance, studies on the carbonation of this compound solutions have used SEM to distinguish between different polymorphs of aluminum hydroxide, such as bayerite and gibbsite. rsc.org The transformation from bayerite to the more thermodynamically stable gibbsite is promoted by increases in temperature and caustic concentration, a phenomenon clearly visualized through SEM imaging. rsc.org
In the Al-KOH-H₂O system, the concentration of specific dissolved species, such as the dimeric aluminate ion (Al₂O(OH)₆²⁻), has a direct impact on the resulting crystal morphology. rsc.org High concentrations of this dimer tend to yield smaller, more numerous anhedral to subhedral gibbsite particles. rsc.org Conversely, lower concentrations result in the formation of fewer, but larger and more well-defined (euhedral) gibbsite platelets. rsc.org The addition of organic solvents like methanol (B129727) to this compound solutions has been shown to produce distinct morphologies, including sheet-like agglomerates of gibbsite. researchgate.net In some cases, the addition of an organic solvent under specific conditions has even led to the novel production of nanoscale aluminum hydroxide crystals from a this compound solution. ceed.wa.edu.au
Table 1: Influence of Process Conditions on Precipitate Morphology Observed via SEM
| System/Process | Key Parameters | Observed Precipitate Morphology | Reference(s) |
| Carbonation of KAlO₂ Solution | High Temperature & High Caustic Concentration | Predominantly the thermodynamically stable gibbsite phase. | rsc.org |
| Carbonation of KAlO₂ Solution | Low Temperature & Low Caustic Concentration | Predominantly the kinetically controlled bayerite phase. | rsc.org |
| Al-KOH-H₂O System | High concentration of dimeric Al₂O(OH)₆²⁻ | Smaller, more numerous anhedral to subhedral gibbsite particles. | rsc.org |
| Al-KOH-H₂O System | Low concentration of dimeric Al₂O(OH)₆²⁻ | Fewer, larger euhedral gibbsite platelets. | rsc.org |
| Seeded Precipitation with Methanol | Addition of equal volume of methanol | Sheet-like agglomerates of gibbsite. | researchgate.net |
| Precipitation with Organic Solvent | Specific, controlled conditions | Nanoscale aluminum hydroxide crystals. | ceed.wa.edu.au |
Particle Size Distribution Analysis (e.g., Mastersizer) for Precipitation Kinetics
Understanding the kinetics of precipitation from this compound solutions is crucial for controlling the final product's characteristics. Particle Size Distribution (PSD) analysis, commonly performed using laser diffraction instruments like the Malvern Mastersizer, is a key technique for this purpose. rsc.orgrsc.orgnih.gov These instruments measure the angular variation in intensity of scattered light as a laser beam passes through a dispersed particulate sample, and then use the Mie theory of light scattering to calculate the particle size distribution. nih.gov
PSD analysis provides quantitative data on parameters such as the average particle size and the distribution width, which are directly related to the kinetics of nucleation and crystal growth. mdpi.comucl.ac.uk For example, in the seeded precipitation of aluminum hydroxide from this compound solution with methanol, PSD analysis determined the average particle size of the resulting gibbsite agglomerates to be approximately 74 µm. researchgate.net Similarly, studies on the carbonation of this compound solutions have employed Mastersizer analysis to characterize the resulting products under various temperature and concentration conditions. rsc.org
The precipitation kinetics are influenced by several factors, including temperature, seed characteristics, and the concentration of alkali. mdpi.com Research has shown that an increase in temperature can lead to a higher precipitation rate. mdpi.com The particle size of the final product is often correlated with the degree of decomposition of the aluminate liquor. spmi.ru
Table 2: Effect of Parameters on Precipitation Kinetics and Particle Size
| Parameter Varied | System | Observation | Analytical Technique | Reference(s) |
| Temperature | Alkali-aluminate solution | Increasing temperature from 20 to 35 °C increased the precipitation rate from 40% to 60%. | Titration, Chemical Analysis | mdpi.com |
| Seed Amount | Sodium aluminate solution | Increasing seed amount from 10 g/L to 40 g/L increased the precipitation rate from 42.9% to 54.8%. | Titration, Chemical Analysis | mdpi.com |
| Methanol Addition | Seeded KAlO₂ solution | Achieved an average particle size of 74 µm for gibbsite agglomerates. | Particle Size Distribution Analysis | researchgate.net |
| Reagent Type (NaOH vs. MgO) | Nickel-rich precipitate solution | Reagent type did not significantly affect the final particle size at 55 °C. d₅₀ values were ~22 µm for both. | Malvern Mastersizer 2000 | tandfonline.com |
Advanced Characterization for Material Performance (e.g., Electroconduction Measurements)
Beyond particle characteristics, advanced methods are used to characterize the intrinsic material properties of this compound, which are critical for its performance in applications such as solid-state electrolytes. researchgate.netkit.edu Electroconduction measurements are particularly important for evaluating the ionic conductivity of this compound (KAlO₂) for its potential use in energy storage devices like potassium solid-state batteries. researchgate.net
The electrical properties of this compound are closely linked to its crystalline structure. researchgate.net Neutron diffraction studies have revealed that KAlO₂ undergoes a phase transition at 540°C. At low temperatures, it possesses an orthorhombic structure (space group Pbca), which transforms into a tetragonal structure (space group P4₁2₁2) at high temperatures. researchgate.net This structural change is accompanied by a significant jump in electrical conductivity. researchgate.net
The reason for this enhanced conductivity is the opening of new conduction channels along the c-axis of the crystal during the phase transition, which provides a larger cross-section for potassium ion movement. researchgate.net This transition also eliminates the presumed anisotropy of conduction that exists in the low-temperature orthorhombic phase. researchgate.net Furthermore, research into mixed ferrite-aluminate systems, such as K₀.₈₅Pb₀.₀₇₅(Fe₁₋ₓAlₓ)O₂, demonstrates that modifying the this compound structure can yield solid electrolytes with high ionic conductivity, on the order of 10⁻² S/cm at 400°C. researchgate.net These advanced characterization techniques are fundamental to designing and synthesizing new materials with improved electrochemical performance. kit.edueuropean-mrs.com
Table 3: Electroconduction and Structural Properties of this compound (KAlO₂)
| Property | Low-Temperature Phase (<540°C) | High-Temperature Phase (>540°C) | Reference(s) |
| Crystalline Structure | Orthorhombic | Tetragonal | researchgate.net |
| Space Group | Pbca | P4₁2₁2 | researchgate.net |
| Conductivity | Lower, with presumed anisotropy | Higher, due to opening of new conduction channels | researchgate.net |
| Phase Transition Temp. | - | 540°C | researchgate.net |
Environmental and Sustainability Research Aspects of Potassium Aluminate Systems
Role in Waste Valorization and Resource Recovery
A significant area of research focuses on the utilization of potassium aluminate in converting aluminum-containing waste into valuable chemical precursors. This approach not only addresses the challenge of waste management but also provides an alternative, more sustainable route for producing essential industrial chemicals.
Waste aluminum, such as scrap metal, foil, and cans, can be chemically processed to synthesize this compound. uwaterloo.catsijournals.comresearchgate.net The process typically involves dissolving the aluminum waste in a solution of potassium hydroxide (B78521). tsijournals.comresearchgate.netfountainheadpress.com This reaction forms a soluble this compound complex, specifically potassium tetrahydroxoaluminate(III) (KAl(OH)4). uwaterloo.ca This initial step effectively transforms a solid waste material into a valuable chemical intermediate.
The resulting this compound solution can then be used as a precursor for the synthesis of other commercially important compounds, most notably potash alum (potassium aluminum sulfate (B86663) dodecahydrate, KAl(SO₄)₂·12H₂O). uwaterloo.catsijournals.comresearchgate.net The synthesis of potash alum from waste aluminum involves the addition of sulfuric acid to the this compound solution, followed by crystallization. tsijournals.comresearchgate.netscribd.com Research has demonstrated high yields of potash alum from various aluminum waste sources, including aluminum foil and scrap. tsijournals.comresearchgate.net For instance, one study reported a yield of 76% from aluminum foil and 63% from aluminum scrap. tsijournals.comresearchgate.net Another study achieved a potash alum yield of 99.59% from aluminum foil using optimized concentrations of potassium hydroxide and sulfuric acid. researchgate.net
This process of converting waste aluminum into this compound and subsequently into other useful chemicals like potash alum is a prime example of waste valorization. iosrjen.org It provides a more environmentally friendly and economical alternative to traditional production methods, which rely on virgin aluminum. researchgate.netiosrjen.org The alum produced from waste has been shown to be effective, and in some cases more effective, than commercially available alum for applications such as water treatment. tsijournals.com
| Waste Source | Reagents Used | Product | Reported Yield | Reference |
| Aluminum Foil | Potassium Hydroxide, Sulfuric Acid | Potash Alum | 76% | tsijournals.comresearchgate.net |
| Aluminum Scrap | Potassium Hydroxide, Sulfuric Acid | Potash Alum | 63% | tsijournals.comresearchgate.net |
| Aluminum Foil | Potassium Hydroxide (3M), Sulfuric Acid (3M) | Potash Alum | 99.59% | researchgate.net |
| Aluminum Foil | Potassium Hydroxide (2M), Sulfuric Acid (4.5M) | Potash Alum | 88.36% | researchgate.net |
| Waste Aluminum Cans | Potassium Hydroxide, Sulfuric Acid | Potash Alum | 10.58% |
Environmental Impact Mitigation through Geopolymer Applications
Geopolymers are emerging as a sustainable alternative to traditional Portland cement, offering significant environmental benefits, primarily a lower carbon footprint. researchgate.netkaust.edu.sa These materials are formed through the reaction of an aluminosilicate (B74896) source with an alkaline activator solution. wikipedia.orgmdpi.com this compound can play a crucial role as a component in the alkaline activation of these materials.
Geopolymers consist of a three-dimensional network of silicate (B1173343) and aluminate tetrahedra. vanbaerle.com The production of geopolymer cement can reduce CO2 emissions by up to 80% compared to ordinary Portland cement. researchgate.net The alkaline activator is a key component in the geopolymerization process, and solutions containing potassium compounds, such as potassium hydroxide and potassium silicate, are commonly used. mdpi.comijert.org Potassium-based activators are often preferred over sodium-based ones as they are more reactive and less prone to efflorescence. vanbaerle.com
Research has specifically investigated the use of this compound in geopolymer synthesis. One study focused on the alkali activation of acidic gold mine tailings using potassium hydroxide and the effect of adding this compound. researchgate.net The results showed that a this compound-based geopolymer exhibited superior durability and strength compared to a potassium silicate-based one. researchgate.net Specifically, the geopolymer activated with a this compound and potassium hydroxide solution achieved an unconfined compressive strength of 18.10 MPa. researchgate.net Furthermore, this geopolymer demonstrated a significant reduction (over 85%) in the leachability of heavy metals, highlighting its effectiveness in stabilizing hazardous materials. researchgate.net The use of this compound as an activator can therefore contribute to the production of high-performance, environmentally friendly construction materials from waste products.
Sustainable Chemical Processes Involving this compound (e.g., Alkali Regeneration in Hydrogen Production)
This compound is an important intermediate in certain sustainable chemical processes, particularly in the context of hydrogen production from aluminum and the subsequent regeneration of the alkali used in the process.
The reaction of aluminum with an aqueous solution of potassium hydroxide is a known method for generating high-purity hydrogen gas. researchgate.netresearchgate.net In this process, aluminum and water are the primary consumables, while potassium hydroxide acts as a reactant that is theoretically not consumed. researchgate.netresearchgate.net The reaction produces hydrogen and this compound. researchgate.net
The efficiency of this alkali regeneration is a critical factor for the viability of this hydrogen production method. While challenges such as the passivation of the aluminum surface exist, optimizing parameters like temperature and alkali concentration can enhance the reaction rate. researchgate.net The ability to effectively regenerate the potassium hydroxide from this compound is a significant step towards developing a sustainable and cost-effective method for on-demand hydrogen generation.
Broader Implications for Circular Economy in Aluminum-Related Industries
The use of this compound in waste valorization and sustainable chemical processes has significant implications for advancing a circular economy within the aluminum industry. aluquebec.com A circular economy model aims to eliminate waste and keep materials in use for as long as possible, moving away from the traditional linear "take-make-dispose" model. novelis.com Aluminum is an ideal material for a circular economy due to its infinite recyclability without loss of its intrinsic properties. aluquebec.comaluminum.org
The conversion of waste aluminum into this compound precursors for various chemical products directly contributes to a circular economy by transforming waste into a valuable resource. iosrjen.orgarcjournals.org This reduces the need for primary aluminum production, which is an energy-intensive process, and consequently lowers greenhouse gas emissions. novelis.comaluminum.org Recycling aluminum requires only about 5% of the energy needed for primary production. aluminum.org
Furthermore, the application of this compound in producing geopolymers from industrial byproducts like fly ash and mine tailings exemplifies the principles of a circular economy by creating value from waste streams of other industries. kaust.edu.sa This not only provides a sustainable outlet for these waste materials but also produces construction materials with a lower environmental footprint. researchgate.net
Future Research Directions and Emerging Trends in Potassium Aluminate Studies
Elucidation of Underexplored Polymorphic Transitions and Metastable Phases
A significant avenue for future research is the detailed exploration of potassium aluminate's polymorphic transitions and the characterization of its metastable phases. The existence of various crystalline structures, or polymorphs, can greatly affect the material's characteristics, including its reactivity and solubility. While potassium alum, a related compound, is known to have no polymorphs, it does exhibit different crystalline structures based on the number of water molecules in its lattice. acs.org
A study on the carbonation of this compound solutions revealed a polymorphic transformation pathway from an Al(III)-containing cluster to boehmite, then to bayerite, and finally to the most stable phase, gibbsite. researchgate.netresearchgate.net The predominance of bayerite or gibbsite in the final product was found to be dependent on temperature and caustic concentration, suggesting kinetic versus thermodynamic control. researchgate.netresearchgate.net Further precise research into the potential stability crossover between aluminum hydroxide (B78521) polymorphs is considered worthwhile. researchgate.net
Future investigations should focus on mapping the complete phase diagram of this compound under diverse conditions. Understanding the kinetic and thermodynamic drivers of these transformations is essential for controlled synthesis. Identifying and characterizing metastable phases, which are thermodynamically unstable but can persist, could unlock new applications by leveraging their unique, often more reactive, properties. rudmet.runist.govrudmet.net For instance, studies on metastable aluminate solutions in the Na₂O – K₂O – Al₂O₃ – H₂O system have shown a complex relationship between the ionic composition, the degree of decomposition, and the resulting particle size of the aluminum hydroxide precipitate. rudmet.rurudmet.net
Deeper Understanding of Interfacial Phenomena in Aluminate-Based Systems
The efficacy of this compound in applications like cements and catalysts is governed by surface and interfacial phenomena. A primary research goal is to achieve a deeper, molecular-level understanding of how this compound surfaces interact with gases, liquids, and other solids. researchgate.net
Key research areas include the characterization of surface energy, surface charge, and adsorption behaviors. Studies on aluminum (hydr)oxides like gibbsite and bayerite have shown that the charging behavior is strongly related to the relative presence of differently reacting crystal planes. acs.org For example, the edge faces of gibbsite crystals are proton-reactive across the pH range, while the basal (001) plane is largely uncharged below pH 10. acs.org This anisotropic behavior highlights the need for detailed surface analysis.
Future work should explore how these interfacial properties are affected by crystal facet, defects, and impurities. In aluminate-based systems, such as those involving molten aluminum, interfacial tension is heavily influenced by composition. researchgate.net Understanding these phenomena is critical for preventing defects like blistering and delamination in materials like anodized aluminum alloys. finishingandcoating.com
Key Research Findings on Interfacial Phenomena in Aluminate Systems
| System | Key Finding | Implication |
|---|---|---|
| Gibbsite/Bayerite in Aqueous Solution | Charging behavior varies significantly with the crystal plane exposed. acs.org | Surface reactivity is anisotropic and must be considered in applications. |
| Molten Aluminum/Cryolite Melts | Interfacial tension is strongly dependent on the NaF/AlF₃ ratio and alumina (B75360) additions. researchgate.net | Compositional control is crucial for managing interfacial properties in industrial processes. |
| Anodized 7000 Series Aluminum Alloys | Interfacial instability can lead to defects like blistering and delamination. finishingandcoating.com | A deeper understanding of the interface is needed to improve coating adhesion and corrosion resistance. |
Integration of Advanced In-situ Characterization Techniques for Dynamic Processes
To unravel the complex mechanisms of this compound's formation, transformation, and reactivity, the use of advanced in-situ characterization techniques is crucial. These methods allow for real-time observation of dynamic processes, providing insights that traditional ex-situ analyses cannot capture.
For example, in-situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy has been used to follow the reaction of solid this compound dimer (K₂Al₂O(OH)₆) with gaseous CO₂, revealing the critical role of humidity in the transformation pathway to either gibbsite or potassium dawsonite. rsc.org Similarly, in-situ and ex-situ ATR-FTIR studies have been employed to understand the structural formation of alumino-silicate gels during the alkali-activation of metakaolin, identifying the formation of sodium aluminate in the cured material. mdpi.com
Future research should increasingly integrate techniques like in-situ X-ray diffraction (XRD), transmission electron microscopy (TEM), and Raman spectroscopy. These tools can provide real-time data on phase evolution, morphological changes, and chemical bonding during reactions. This information is invaluable for validating and refining kinetic and thermodynamic models of this compound behavior.
Design of Novel Functional Materials Leveraging this compound Properties
A significant future trend involves the rational design of new functional materials that capitalize on the distinct properties of this compound. This research direction extends beyond its conventional applications to explore its potential in advanced technologies. For example, potassium-modified alumina is being investigated for its potential as a solid superbase catalyst and for CO₂ capture. researchgate.net
Research into creating composite materials is a promising area. Combining this compound with polymers, carbons, or other ceramics could result in materials with superior mechanical, thermal, or electrical characteristics. Its porous nature could be exploited to create sophisticated adsorbents for environmental cleanup. oapen.org For instance, alunite, a potassium aluminum sulfate (B86663) mineral, is being explored for use in sustainable building materials and as a potential medium for carbon capture. marketpublishers.com Doping this compound with other elements could also customize its electronic and optical properties for use in sensors or electronic devices.
Upscaling of Computational Models for Industrial Process Optimization
Computational modeling is a vital tool for optimizing industrial processes that involve this compound. A key future direction is the upscaling of these models to better simulate the complexities of large-scale industrial operations. Computational Fluid Dynamics (CFD) is increasingly being used to understand the hydrodynamics in crystallizers and reactors, which can be directly applied to processes involving this compound. acs.orgresearchgate.netresearchgate.neteeer.org
Current models often rely on idealized conditions. Future work must incorporate the effects of impurities, process fluctuations, and the specific hydrodynamics of industrial equipment. acs.org Multi-scale models that connect atomic-level interactions with macroscopic process behavior are needed. For example, recent computational chemistry studies have used Density Functional Theory (DFT) and machine learning force fields to investigate the activation energy of aluminate dissolution from metakaolin in the presence of potassium hydroxide, providing fundamental data for larger-scale kinetic models. rsc.orgrsc.orgresearchgate.net These advanced models, validated by experimental and in-situ data, can optimize energy efficiency, reduce waste, and predict material performance, leading to more sustainable and cost-effective industrial processes. researchgate.net
Examples of Computational Modeling in Aluminate Systems
| Modeling Technique | System Studied | Objective |
|---|---|---|
| Computational Fluid Dynamics (CFD) | Stirred Crystallizers | Analyze hydrodynamics and their influence on crystal size distribution. acs.org |
| CFD | Packed Bed Reactor | Optimize parameters for the biodegradation of pollutants. eeer.org |
| Density Functional Theory (DFT) / Machine Learning | Metakaolin Dissolution | Calculate the activation energy for aluminate dissolution with a KOH activator. rsc.orgrsc.orgresearchgate.net |
Cross-Disciplinary Research at the Intersection of Materials Science, Chemistry, and Environmental Engineering
Addressing the complex challenges and opportunities presented by this compound will increasingly demand collaboration across disciplines. The convergence of expertise from materials science, chemistry, and environmental engineering is essential for future breakthroughs.
This interdisciplinary approach is already bearing fruit. For instance, the intersection of chemistry and environmental engineering is driving research into using potassium-based materials for CO₂ capture. researchgate.netmarketpublishers.comresearchgate.net One study investigated CO₂ absorption by reacting potassium hydroxide in desalination reject brine, while another explored potassium-modified alumina as a CO₂ sorbent. researchgate.netresearchgate.net Materials scientists can design and synthesize novel this compound materials, chemists can unravel reaction mechanisms, and environmental engineers can pioneer new applications in carbon capture, water purification, and waste valorization. oapen.orgmarketpublishers.commarketresearchintellect.com The synergy between these fields will be crucial for translating fundamental discoveries into practical, sustainable technologies.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Potassium alum (Potassium aluminum sulfate) |
| Aluminum hydroxide |
| Gibbsite |
| Bayerite |
| Boehmite |
| Potassium hydroxide |
| Aluminum oxide (Alumina) |
| Carbon dioxide |
| Potassium carbonate |
| Potassium bicarbonate |
| Potassium dawsonite |
| Sodium aluminate |
| Calcium oxide |
| Silicon dioxide |
| Sodium fluoride |
| Aluminum fluoride |
| Cryolite |
| Metakaolin |
Q & A
Q. What are the optimal methods for synthesizing high-purity potassium aluminate solutions, and how can their stability be assessed during storage?
this compound solutions (e.g., K₂Al₂O₄) are synthesized via the reaction of aluminum hydroxide with potassium hydroxide under controlled stoichiometric conditions. To ensure purity, automated titration is recommended for quantifying Al/K ratios (target: 21.8 ±1.0% Al by weight) . Stability during storage requires avoiding water contact and using steel or iron containers to prevent corrosion. Viscosity measurements at varying temperatures (8–80°C) and pH monitoring (12.5 ±1) are critical for assessing stability, as viscosity decreases exponentially with temperature (e.g., 60 cP at 8°C vs. 12 cP at 80°C) .
Q. What spectroscopic and diffraction techniques are most effective for characterizing this compound and its derivatives?
Raman spectroscopy and H₂/Pt electrode potentiometry are key for identifying ion-pair formation (e.g., [NaAl(OH)₄]⁰) in alkaline solutions . X-ray diffraction (XRD) and energy-dispersive X-ray diffraction (EDXRD) are essential for phase identification (e.g., gibbsite vs. bayerite) during carbonation or precipitation . Scanning electron microscopy (SEM) complements these methods by visualizing morphological changes, such as needle-like calcium chloroaluminate hydrates .
Q. What safety protocols are critical when handling this compound solutions in laboratory settings?
Avoid contact with water to prevent precipitation and use corrosion-resistant equipment (steel, iron, or synthetic materials). Personal protective equipment (PPE), including gloves and respirators, is mandatory during spills. Neutralization with acids is prohibited, as it forms hard precipitates; instead, absorb spills with sand or soil and dilute with water .
Advanced Research Questions
Q. How do variations in caustic concentration and temperature influence polymorphic transformations during this compound carbonation?
At low caustic concentrations (37.0 g K₂O/L) and 40°C, bayerite dominates due to kinetic control, while gibbsite forms at higher concentrations (222.0 g K₂O/L) and 80°C under thermodynamic control. In situ EDXRD reveals that nucleation rates of bayerite exceed gibbsite by orders of magnitude, with transformation pathways involving Al(III)-clusters → boehmite → bayerite → gibbsite .
Q. How can experimental designs isolate the effects of aluminate concentration on composite material properties?
Orthogonal experimental designs (e.g., varying water-cement ratios, slag content) allow systematic testing of variables. For example, in cement pastes, bypass kiln dust and KCl solutions can be used to study calcium chloroaluminate formation while controlling Al₂O₃ content (15–20%) and CaO/SiO₂ ratios (1.1–1.2) . Riboud viscosity models validate experimental data under these conditions .
Q. What kinetic models describe gibbsite precipitation from this compound solutions, and how do Na⁺ vs. K⁺ backgrounds affect nucleation?
The Cardew model identifies nucleation-controlled regimes at 60°C, where this compound solutions exhibit faster nucleation than sodium analogs. At 80°C, growth-dominated kinetics prevail, with activation energies derived from Arrhenius plots. Raman spectra confirm that Na⁺ forms ion-pairs (e.g., NaOH⁰), while K⁺ does not, altering nucleation pathways .
Q. How does ionic speciation in concentrated aluminate solutions vary with background cations (Na⁺, K⁺, Cs⁺)?
Potentiometric and Raman data show that Na⁺ forms stable [NaAl(OH)₄]⁰ ion-pairs (β = 0.78), whereas K⁺ and Cs⁺ favor free ions. Activity coefficient calculations must account for dimeric aluminate species (e.g., [Al₂O(OH)₆]²⁻), which dominate in high-concentration KOH solutions .
Q. What thermodynamic and kinetic factors govern bayerite vs. gibbsite predominance during carbonation?
Bayerite growth rates exceed gibbsite by 10³–10⁴ times, but gibbsite becomes thermodynamically favored at high temperatures (>80°C) and caustic concentrations. MasterSizer particle analysis and SEM reveal that bayerite persists unless Ostwald ripening occurs, driven by Gibbs free energy minimization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
